

# osilodrostat administration timing food interaction

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## Compound Focus: Osilodrostat

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## Osilodrostat Administration Protocols

The table below summarizes the core administration parameters for **osilodrostat**.

Parameter	Specification	Clinical & Research Context
<b>General Administration</b>	With or without food [1] [2]	Food effect is not clinically significant; administration flexibility simplifies dosing in outpatient and clinical trial settings.
<b>Food Interaction</b>	No clinically significant impact on pharmacokinetics [3]. High-fat meal delays T <sub>max</sub> from 1 hr to 2.5 hr but does not alter overall exposure (AUC) [3].	Supports consistent dosing without dietary restrictions. The delayed absorption may be a consideration in single-dose bioavailability studies.
<b>Standard Starting Dose</b>	2 mg twice daily (BID) [1] [4]	Initiate at this dose unless specific patient factors (e.g., hepatic impairment, mild hypercortisolism) dictate otherwise.
<b>Dose Titration</b>	Increase by 1-2 mg BID every 1-2 weeks based on urinary free cortisol (UFC)	Slow titration is critical to avoid rapid cortisol decline and adrenal

Parameter	Specification	Clinical & Research Context
	response and tolerability [1] [4] [5].	insufficiency. Requires close biochemical monitoring.
<b>Maximum Dose</b>	30 mg twice daily [1] [4]	

## Experimental & Clinical Assessment Protocols

For researchers and clinicians, standardized monitoring is essential to evaluate efficacy and safety.

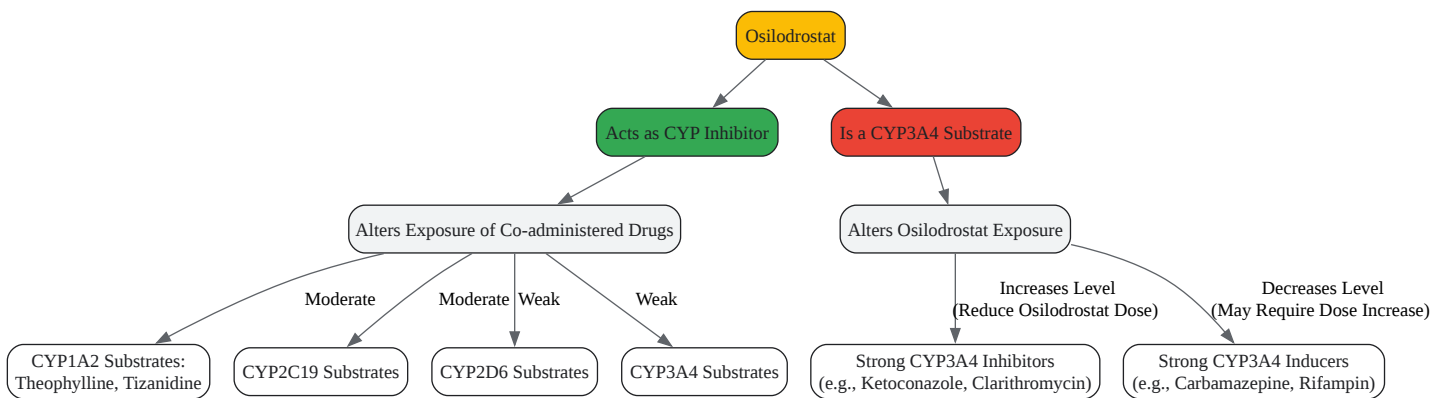
**Table 2: Key Efficacy and Safety Monitoring Parameters**

Assessment	Baseline	During Titration	During Maintenance	Notes & Methodologies
<b>Efficacy (Cortisol)</b>	24-hr UFC, LNSC	24-hr UFC at least every 1-2 weeks [4] [5].	24-hr UFC every 1-2 months [4].	Use LC-MS/MS assay for 11-deoxycortisol and cortisol to avoid cross-reactivity with precursors [5].
<b>Safety (Cardiac)</b>	ECG, K <sup>+</sup> , Mg <sup>2+</sup>	ECG within 1 week of initiation/re-titration; monitor K <sup>+</sup> /Mg <sup>2+</sup> [4].	As clinically indicated.	QTc prolongation is a known risk. Correct hypokalemia/hypomagnesemia pre-dose [1] [4].
<b>Safety (Adrenal Insufficiency)</b>	Clinical assessment	Monitor for nausea, vomiting, fatigue, hypotension, dizziness [1].	As clinically indicated.	Requires immediate dose reduction/interruption and possible glucocorticoid replacement [4].

Assessment	Baseline	During Titration	During Maintenance	Notes & Methodologies
<b>Safety (Hormonal)</b>	Clinical assessment (e.g., for acne, hirsutism)	Monitor for signs of androgen excess (acne, hirsutism in women) and hypokalemia [1] [3].	As clinically indicated.	Caused by accumulation of adrenal steroid precursors (e.g., 11-deoxycorticosterone, androgens) [3].

## Drug Interaction Assessment Methodology

**Osilodrostat** has complex drug interaction potential as both a substrate and an inhibitor of cytochrome P450 enzymes.



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Diagram: **Osilodrostat's** Dual Role in Drug Interactions

The following clinical study protocol details how to assess these interactions.

## Protocol: Clinical Assessment of **Osilodrostat's** CYP Inhibition Potential

This methodology is adapted from a published drug interaction study [6].

- **Objective:** To evaluate the effect of **osilodrostat** on the pharmacokinetics of specific cytochrome P450 probe substrates.
- **Design:** A single-center, open-label, fixed-sequence study in healthy adult volunteers.
- **Probe Substrates ("Cocktail") and Doses:**
  - **CYP1A2:** Caffeine (100 mg)
  - **CYP2C19:** Omeprazole (20 mg)
  - **CYP2D6:** Dextromethorphan (30 mg)
  - **CYP3A4:** Midazolam (2 mg)
- **Procedure:**
  - **Period 1 (Day 1):** Administer a single oral dose of the probe drug cocktail.
  - **Washout:** 6-day washout period.
  - **Period 2 (Day 8):** Administer a single 50 mg dose of **osilodrostat**, followed 30 minutes later by a single dose of the probe drug cocktail.
- **Pharmacokinetic Sampling:** Collect blood samples pre-dose and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours post-cocktail administration in both periods.
- **Bioanalysis:** Determine plasma concentrations of probe substrates and their metabolites using validated LC-MS/MS methods.
- **Data Analysis:** Calculate AUC<sub>last</sub>, AUC<sub>inf</sub>, and C<sub>max</sub> for each probe substrate with and without **osilodrostat**. The geometric mean ratio (GMR) and 90% confidence interval (CI) will indicate the magnitude of the interaction.
- **Key Findings from Prior Study [6]:** | Enzyme (Probe) | Effect on AUC (GMR [90% CI]) | Conclusion | | :--- | :--- | :--- | | **CYP1A2 (Caffeine)** | 2.33 (2.10–2.59) | Moderate Inhibitor | | **CYP2C19 (Omeprazole)** | 1.91 (1.74–2.11) | Moderate Inhibitor | | **CYP3A4 (Midazolam)** | 1.50 (1.41–1.60) | Weak Inhibitor | | **CYP2D6 (Dextromethorphan)** | 1.48 (1.34–1.63) | Weak Inhibitor |

## Key Practical Considerations for Clinical Research

- **Hepatic Impairment:** Patients with moderate (Child-Pugh B) hepatic impairment should start at 1 mg BID, and those with severe (Child-Pugh C) impairment at 1 mg each evening [3] [4]. More frequent monitoring of adrenal function is required during titration in these populations [4].
- **Missed Dose:** Instruct patients to skip the missed dose and take the next dose at the regular time. Double dosing should be avoided [1] [2].
- **Androgen Precursor Accumulation:** Note that the efficacy of **osilodrostat** leads to accumulation of steroid precursors. Monitor for hypokalemia, hypertension, edema (from 11-deoxycorticosterone), and acne or hirsutism in women (from androgens) as indicators of biological activity [3] [5].

**Osilodrostat** presents a predictable pharmacokinetic profile with minimal food interaction, facilitating straightforward clinical administration. However, its use requires rigorous, protocol-driven monitoring of efficacy, safety, and potential drug interactions to ensure optimal patient outcomes in both research and clinical practice.

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